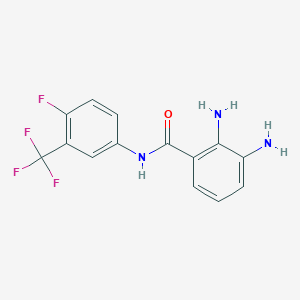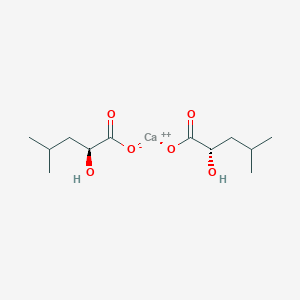
(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a hydroxymethyl group attached to a phenyl ring, along with a carbamic acid tert-butyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group. The final step involves the formation of the carbamic acid tert-butyl ester through a reaction with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form a less halogenated compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution of the halogens can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl compounds on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of halogens and a carbamic acid ester group can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a versatile building block.
Mécanisme D'action
The mechanism of action of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance the compound’s binding affinity to certain molecular targets, while the carbamic acid ester group can influence its metabolic stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(5-Chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester: Lacks the bromine atom, potentially altering its chemical and biological properties.
(4-Bromo-5-chloro-2-methyl-phenyl)-carbamic acid tert-butyl ester: Contains a methyl group instead of a hydroxymethyl group, which can significantly change its reactivity and applications.
Uniqueness
The presence of both bromine and chlorine atoms, along with a hydroxymethyl group and a carbamic acid tert-butyl ester, makes (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester unique. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl N-[4-bromo-5-chloro-2-(hydroxymethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(17)15-10-5-9(14)8(13)4-7(10)6-16/h4-5,16H,6H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIKSYCFGJWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1CO)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8005043.png)


![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8005075.png)







![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8005112.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005123.png)

